![molecular formula C17H11BrN4O2 B2972454 N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide CAS No. 1208677-13-7](/img/structure/B2972454.png)
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
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Overview
Description
“N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide” is a complex organic compound. It contains several functional groups including an oxadiazole ring, a bromophenyl group, an indole ring, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or coupling reactions . For instance, compounds with a bromophenyl group and a thiazole ring have been synthesized through reactions involving 4-bromoacetophenone .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, a bromophenyl group, an indole ring, and a carboxamide group. The exact structure would need to be confirmed through spectroanalytical data such as NMR and IR .
Chemical Reactions Analysis
The chemical reactivity of this compound could be influenced by the presence of the bromine atom, which is a good leaving group, and the oxadiazole ring, which can participate in various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of a bromine atom could increase its molecular weight and potentially affect its solubility .
Scientific Research Applications
Antibacterial Activity
The compound’s structure, which includes a 1,3,4-oxadiazole ring, has been associated with significant antibacterial properties. This moiety is known to disrupt bacterial cell wall synthesis, leading to potential applications in combating bacterial infections. The presence of the bromophenyl group may further enhance these properties, offering a pathway for the development of new antibiotics, especially against drug-resistant strains .
Antifungal Applications
Similar to its antibacterial uses, the oxadiazole ring in the compound is also known to possess antifungal activity. This can be particularly useful in agriculture, where fungal infections can devastate crops. The compound could be synthesized into fungicides that protect plants without harming them or the environment .
Anticancer Potential
Compounds with the indole carboxamide moiety have shown promise in anticancer research. They can interact with various cellular pathways that are dysregulated in cancer cells. Research into this compound could lead to the development of novel chemotherapeutic agents that target specific types of cancer cells while minimizing side effects .
Anti-Inflammatory Properties
The 1,3,4-oxadiazole derivatives are known to exhibit anti-inflammatory effects. This compound, with its specific substituents, could be a candidate for the development of new anti-inflammatory drugs. These could be used to treat chronic inflammatory diseases such as arthritis, without the gastrointestinal side effects common with many current treatments .
Analgesic Effects
The analgesic properties of 1,3,4-oxadiazole derivatives make them suitable for pain management research. The compound could be explored for its effectiveness in reducing pain perception, potentially leading to new classes of pain relievers that are less addictive and have fewer side effects than opioids .
Neuroprotective Applications
Indole derivatives have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier and protect neuronal cells from damage could be a significant area of research .
Mechanism of Action
Target of Action
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide is a potent dual endothelin receptor antagonist . The primary targets of this compound are the endothelin receptors, which play a crucial role in regulating vascular tone, cell proliferation, and fibrosis .
Mode of Action
The compound interacts with its targets, the endothelin receptors, by binding to them and inhibiting their activity . This inhibition prevents the action of endothelin, a potent vasoconstrictor, thereby leading to vasodilation and a decrease in blood pressure .
Biochemical Pathways
The compound affects the endothelin signaling pathway. By inhibiting the endothelin receptors, it disrupts the normal signaling process, leading to a decrease in vasoconstriction and a subsequent decrease in blood pressure .
Pharmacokinetics
The compound has excellent pharmacokinetic properties . It is orally active, indicating good absorption. It is metabolized to a major and pharmacologically active metabolite, ACT-132577
Result of Action
The molecular and cellular effects of the compound’s action include vasodilation and a decrease in blood pressure . These effects are due to the inhibition of the endothelin receptors, which disrupts the normal vasoconstrictive action of endothelin .
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN4O2/c18-11-7-5-10(6-8-11)16-21-22-17(24-16)20-15(23)13-9-19-14-4-2-1-3-12(13)14/h1-9,19H,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOLKXIPOXSATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
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